(2,3-二氟苯基)乙酰氯

描述

While the provided papers do not directly discuss “(2,3-Difluorophenyl)acetyl chloride”, they do provide insights into related compounds and their chemical behavior, which can be useful for a comprehensive analysis of the target compound.

Synthesis Analysis

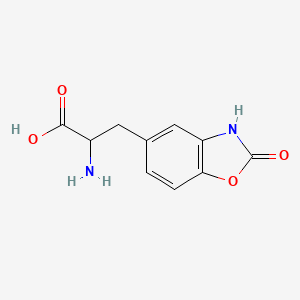

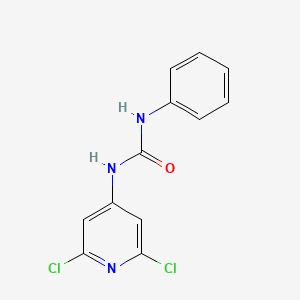

The synthesis of related compounds involves the use of halogenated benzenamines and acyl chlorides. For example, the synthesis of 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide involves the reaction of 2,6-difluorobenzenamine with an acyl chloride derivative obtained from pinonic acid and thionyl chloride . This suggests that a similar approach could be used for synthesizing “(2,3-Difluorophenyl)acetyl chloride” by reacting 2,3-difluorobenzenamine with an appropriate acyl chloride under controlled conditions.

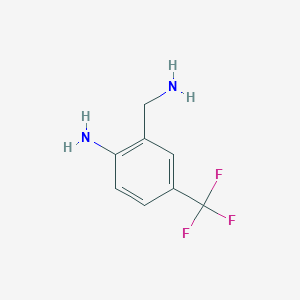

Molecular Structure Analysis

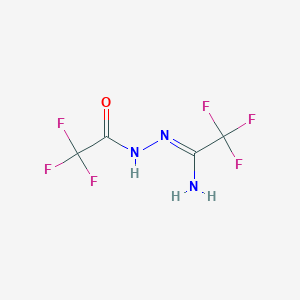

The molecular structure of compounds in this class is characterized by the presence of fluorine atoms which can influence the chemical reactivity and physical properties of the molecule. The crystal structure of the compound mentioned in paper involves N—H⋯O hydrogen bonds, indicating that intermolecular interactions are an important aspect of the structural analysis. For “(2,3-Difluorophenyl)acetyl chloride”, one would expect similar intermolecular interactions due to the presence of electronegative fluorine atoms and the potential for hydrogen bonding.

Chemical Reactions Analysis

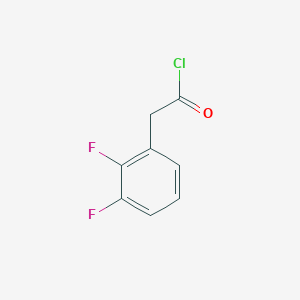

The compounds discussed in the papers undergo various chemical reactions. For instance, 2-Diazo-3,3,3-trifluoropropionyl chloride can be used for photoaffinity labeling of enzymes and undergoes photolysis with less rearrangement compared to other diazoacyl reagents . This indicates that the presence of fluorine atoms might confer stability against rearrangement during certain reactions. By analogy, “(2,3-Difluorophenyl)acetyl chloride” could also exhibit unique reactivity patterns, potentially making it a useful reagent in photoaffinity labeling or other specific chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acyl chlorides are influenced by the presence of halogen atoms. The fluorine atoms in “(2,3-Difluorophenyl)acetyl chloride” would likely affect its boiling point, solubility, and reactivity. The stability of the derivatives of 2-Diazo-3,3,3-trifluoropropionyl chloride against acid and their ability to undergo photolysis without extensive rearrangement suggest that “(2,3-Difluorophenyl)acetyl chloride” may also possess unique properties that could be advantageous in synthetic chemistry.

科学研究应用

氨基(芳基)甲基膦酸衍生物的合成(2,3-二氟苯基)乙酰氯用于合成 1-氨基烷基-和氨基(芳基)甲基膦酸衍生物。这些化合物是通过涉及二乙基氨基膦酸酯、醛和二苯基亚磷酸酯的三组分缩合反应产生的。此类衍生物在具有 P-N 键的膦肽的开发中起着至关重要的作用 (袁、陈和王,1991)。

液晶中间体的形成该化合物有助于合成高纯度液晶中间体。例如,液晶中间体 4-乙氧基-2,3-二氟苯乙酮是使用 2,3-二氟乙氧基苯和 (2,3-二氟苯基)乙酰氯进行 Friedel-Crafts 反应合成的 (Bin,2013)。

Friedel-Crafts 乙酰化研究它在苯的 Friedel-Crafts 乙酰化中发挥作用,该过程在离子液体中使用乙酰氯进行研究。该反应导致形成几个关键的中间体,包括苯乙酮 (Csihony、Mehdi 和 Horváth,2001)。

光亲和标记该化合物在光亲和标记中具有应用,尤其是在合成稳定且适合标记酶的衍生物方面。与其他已知的重氮酰试剂相比,这些衍生物在光解时几乎没有重排 (Chowdhry、Vaughan 和 Westheimer,1976)。

乙酰衍生物的合成它用于合成乙酰衍生物,如 2-[(1S,3S)-3-乙酰-2,2-二甲基环丁基]-N-(2,6-二氟苯基)乙酰胺,这在制药和化学研究中至关重要。这些衍生物涉及在晶体结构研究中很重要的氢键 (Yin、Han、Song 和 Wang,2007)。

维纳米定盐的制备维纳米定盐的制备在各种化学合成过程中很重要,它涉及用磷酰氯使取代的乙酸或乙酰氯反应。这些盐以其六氟磷酸盐的形式分离出来 (Davies 等,2000)。

微波光谱研究该化合物在微波光谱研究中也很重要,特别是在了解乙酰氯的内旋转和分子结构方面 (Sinnott,1961)。

光解离研究(2,3-二氟苯基)乙酰氯因其光解离特性而受到研究,特别是在了解氯和甲基片段等生成片段的产率和能量分布方面 (Deshmukh 和 Hess,1994)。

氮杂吲哚的乙酰化它用于 C-3 位氮杂吲哚的乙酰化,该过程在合成各种有机化合物中至关重要 (Zhang 等,2002)。

光谱-发光特性研究该化合物有助于研究合成恶二唑的光谱-发光特性,这在光化学和材料科学领域至关重要 (Mikhailov 等,2018)。

属性

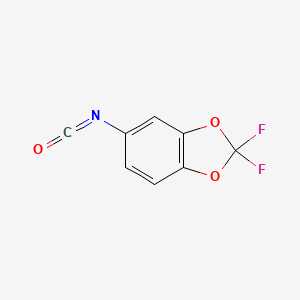

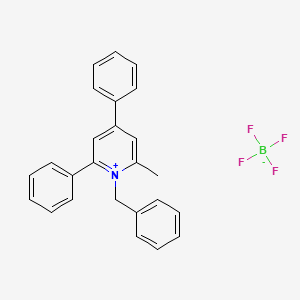

IUPAC Name |

2-(2,3-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-7(12)4-5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRKUTYWOCHYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

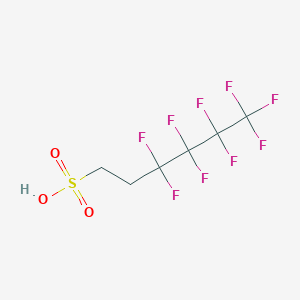

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)